N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 886938-29-0
VCID: VC6421149
Molecular Formula: C19H14Cl2N6OS
Molecular Weight: 445.32
* For research use only. Not for human or veterinary use.

Description |
Synthesis of Similar CompoundsThe synthesis of compounds with similar structures often involves multi-step reactions. For instance, the synthesis of N-(2,3-dichlorophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves the reaction of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-chloroacetonitrile in the presence of sodium hydroxide under reflux conditions. This process can be adapted for the synthesis of other triazole-based compounds by modifying the starting materials and reaction conditions. Potential ApplicationsHeterocyclic compounds, including those with triazole and pyridine moieties, have been explored for various biological activities. For example, triazolopyridazine derivatives have shown potency against Cryptosporidium parvum, highlighting the potential of such compounds in treating infectious diseases . The presence of a pyridine ring and a thioacetamide group in the compound of interest suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for further pharmacological studies. Data Table for Similar CompoundsFuture Research Directions
|
---|---|
CAS No. | 886938-29-0 |
Product Name | N-(2,3-dichlorophenyl)-2-((5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide |
Molecular Formula | C19H14Cl2N6OS |
Molecular Weight | 445.32 |
IUPAC Name | N-(2,3-dichlorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C19H14Cl2N6OS/c20-13-6-5-8-14(17(13)21)23-16(28)12-29-19-25-24-18(15-7-1-2-9-22-15)27(19)26-10-3-4-11-26/h1-11H,12H2,(H,23,28) |
Standard InChIKey | PGXGXEZDHCBTOS-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Solubility | not available |
PubChem Compound | 18577106 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume